cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline
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Overview
Description
cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline: is a complex organic compound that features a decahydroisoquinoline core with a 3,4,5-trimethoxybenzamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the 3,4,5-Trimethoxybenzamido Group: This step involves the acylation of the decahydroisoquinoline core with 3,4,5-trimethoxybenzoic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the acylation step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4,5-trimethoxybenzamido group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. This makes the compound a potential anti-cancer agent.
Comparison with Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- 1,2-Dihydro-2,2,4-trimethylquinoline derivatives
Uniqueness: cis-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline is unique due to its combination of a decahydroisoquinoline core and a 3,4,5-trimethoxybenzamido group. This combination imparts unique biological activities and chemical reactivity that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
57464-32-1 |
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Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-8-7-13-9-16(6-5-14(13)12-22)21-20(23)15-10-17(24-2)19(26-4)18(11-15)25-3/h10-11,13-14,16H,5-9,12H2,1-4H3,(H,21,23)/t13-,14-,16?/m0/s1 |
InChI Key |
USMZVKWEMSJKCG-ADTLFGHVSA-N |
Isomeric SMILES |
CN1CC[C@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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